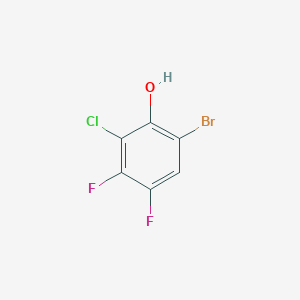![molecular formula C9H13NO2 B13038754 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol is a chemical compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an amino group and a hydroxypropyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Functional Group Introduction:
Reaction Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
科学的研究の応用
4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants.
作用機序
The mechanism of action of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. For example, it may act on adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-Hydroxyphenethylamine: Similar in structure but lacks the hydroxypropyl group.
4-Hydroxyamphetamine: Contains an additional methyl group compared to 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol.
4-Hydroxyphenylalanine: An amino acid derivative with a similar phenolic structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
4-[(1R,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |
InChIキー |
LERQUQVEZIFCKB-RCOVLWMOSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)N)O |
正規SMILES |
CC(C(C1=CC=C(C=C1)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
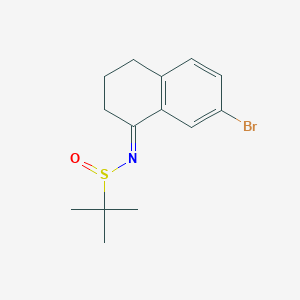
![1-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B13038691.png)
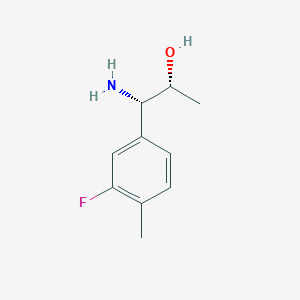
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
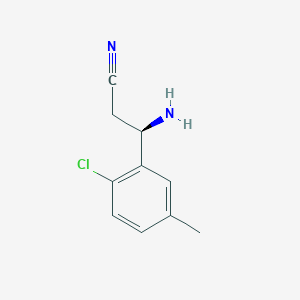
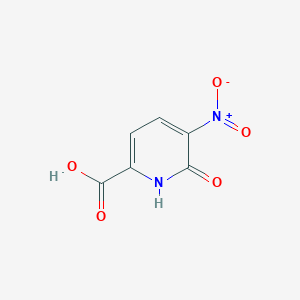
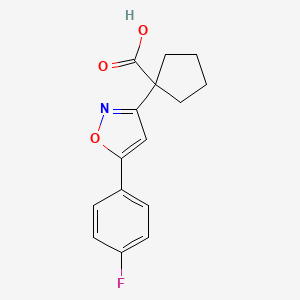


![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)
